molecular formula C19H30BNO5Si B1291955 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected CAS No. 335649-61-1

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected

Cat. No.: B1291955
CAS No.: 335649-61-1
M. Wt: 391.3 g/mol
InChI Key: NXKIUYOUKLIWLP-UHFFFAOYSA-N
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Description

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected is a useful research compound. Its molecular formula is C19H30BNO5Si and its molecular weight is 391.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Selective Deprotection of N-Boc

The tert-butoxycarbonyl (Boc) group is extensively utilized in organic synthesis as a protective group for amines and amino acids. A novel method using silica gel in refluxing toluene for the deprotection of the N-Boc group has been reported, which is simple and yields high efficiency. This method is especially relevant for substrates that are challenging to deprotect using mild methods, highlighting the versatility of Boc-protected intermediates in synthesis processes (Z. Min, 2007).

N-amination of Amino Acids and Derivatives

The N-Boc-protected hydrazino acids serve as useful intermediates for the synthesis of modified peptides and biologically active heterocyclic derivatives. An efficient NH-Boc transfer reagent, N-Boc-O-tosyl hydroxylamine, has been used for the electrophilic amination of amino acid derivatives, demonstrating the significance of N-Boc protection in facilitating complex molecule synthesis (T. Baburaj & S. Thambidurai, 2012).

Chemoselective Transformation of Amino Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group, a silyl carbamate, is synthesized from N-Boc and used for chemoselective transformations. This highlights the role of Boc-protected compounds in facilitating the selective modification of molecules, crucial for synthesizing complex organic compounds (M. Sakaitani & Y. Ohfune, 1990).

Synthesis of Unusual Amino Acid Residues

The synthesis of unusual amino acid residues, such as (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, exemplifies the utility of N-Boc protection in constructing complex molecular structures for potential applications in pharmaceuticals and biologically active compounds (W. Gu & R. Silverman, 2011).

Mono Suzuki-Miyaura Cross-Coupling

The application of N-Boc-2,5-dibromopyrrole in mono Suzuki-Miyaura cross-coupling reactions to synthesize non-symmetrical 2,5-disubstituted pyrroles illustrates the role of N-Boc protection in facilitating selective cross-coupling reactions. This methodology contributes significantly to the field of heterocyclic chemistry and the synthesis of complex organic frameworks (F. Beaumard, P. Dauban, & R. Dodd, 2010).

Mechanism of Action

Target of Action

The primary targets of “5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected” are conformationally constrained β-amino acids . These targets play a crucial role in forming oligomers with definite secondary structures .

Mode of Action

The compound interacts with its targets by introducing and transforming substituents at the C1 carbon . This interaction results in changes in the conformation of the β-amino acids, leading to the formation of oligomers with a specific secondary structure .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of oligomers of β-amino acids . The presence of two substituents at C2 of the pyrrolidine-4-carboxylic acids forces the amide carbonyl to be in an s-trans conformation . This leads to downstream effects such as the formation of increasingly ordered secondary folding structures with increasing oligomer length .

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of oligomers of β-amino acids with increasingly ordered secondary folding structures . These oligomers show circular dichroism-based evidence of secondary structure despite the absence of hydrogen bonding .

Action Environment

Environmental factors such as the presence of various solvents can influence the compound’s action, efficacy, and stability . For instance, the compound is miscible in acetonitrile, methanol, DMF, and DMSO, partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can affect the compound’s reactivity and its ability to interact with its targets.

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIUYOUKLIWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624374
Record name [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335649-61-1
Record name [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of tert-butyllithium in pentane (1.7 M, 20.7 mL, 35.2 mmol, 1.20 equiv) was added to a solution of 5-(tert-butyl-dimethyl-silanyloxy)-indole-1-carboxylic acid tert-butyl ester (1-5, 10.2 g, 29.3 mmol, 1 equiv) in tetrahydrofuran (100 mL) at −78° C. The resulting light-brown solution was stirred at −78° C. for 30 min, then trimethylborate (6.67 mL, 58.7 mmol, 2.00 equiv) was added. The resulting mixture was warmed to 0° C., then diluted with saturated aqueous ammonium chloride solution (100 mL) and ethyl ether (200 mL). The aqueous layer was made acidic with aqueous 10% potassium hydrogensulfate solution. The organic layer was separated, then washed with brine, dried over magnesium sulfate, and concentrated. The residual yellow solid was triturated with hexanes to give 1-(tert-butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-ylboronic acid (1-6) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ7.84 (d, 1H, J=8.9 Hz), 7.37 (s, 1H), 7.01 (d, 1H, J=2.4 Hz), 6.97 (br s, 2H), 6.88 (dd, 1H, J=9.0, 2.4 Hz), 1.73 (s, 9H), 1.00 (s,9H), 0.20 (s,6H).
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